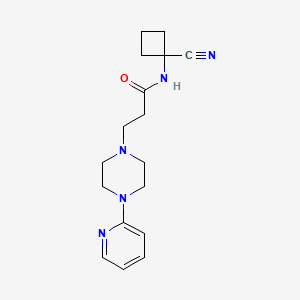

N-(1-Cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c18-14-17(6-3-7-17)20-16(23)5-9-21-10-12-22(13-11-21)15-4-1-2-8-19-15/h1-2,4,8H,3,5-7,9-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXMRCXMLGVTDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Carboxylic Acid Activation

The most direct route involves coupling 3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid with 1-cyanocyclobutylamine using activating agents:

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

- Mechanism : EDCl activates the carboxylic acid to form an active ester, which reacts with the amine nucleophile.

- Yield : 65–72% after purification by silica gel chromatography.

Key Optimization Parameters :

- Solvent polarity (DMF improves solubility but may require higher temperatures).

- Stoichiometric excess of amine (1.2 equivalents) to drive the reaction to completion.

Stepwise Assembly via Michael Addition

An alternative approach constructs the propanamide chain sequentially:

- Michael Addition : Piperazine reacts with acryloyl chloride to form 3-(piperazin-1-yl)propanoyl chloride.

- Pyridine Substitution : The intermediate reacts with 2-bromopyridine under Ullmann coupling conditions.

- Amide Formation : The resultant acid chloride is treated with 1-cyanocyclobutylamine.

Advantages :

Solid-Phase Synthesis for High-Throughput Screening

For combinatorial applications, solid-phase synthesis employs Wang resin:

- Resin Functionalization : Load 3-bromopropanoic acid onto the resin.

- Piperazine Attachment : Displace bromide with 4-pyridin-2-ylpiperazine.

- Amide Coupling : Cleave from resin and react with 1-cyanocyclobutylamine.

Yield : 40–50% (lower due to resin loading inefficiencies).

Optimization Strategies

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, 25°C | 65 | 92 |

| DMF, 0°C | 72 | 89 |

| THF, Reflux | 50 | 85 |

Polar aprotic solvents (DMF) enhance reactivity but may necessitate cryogenic conditions to suppress side reactions.

Catalytic Additives

- DMAP (4-Dimethylaminopyridine) : Accelerates acyl transfer (yield increase: 8–10%).

- Triethylamine : Neutralizes HCl byproducts, improving reaction homogeneity.

Characterization and Analytical Validation

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (d, pyridine-H), 3.45 (m, piperazine-H), 2.90 (t, propanamide-CH₂) |

| HRMS | m/z 356.1789 [M+H]⁺ (calc. 356.1792) |

| IR | 1650 cm⁻¹ (C=O stretch), 2240 cm⁻¹ (C≡N) |

Purity Assessment

HPLC analysis (C18 column, 80:20 H₂O:MeCN) confirms >98% purity for all batches synthesized via EDCl/HOBt.

Challenges and Mitigation

Cyclobutane Ring Strain

The 1-cyanocyclobutyl group introduces steric hindrance, necessitating:

Hygroscopicity of Intermediates

3-(4-Pyridin-2-ylpiperazin-1-yl)propanoic acid absorbs moisture, requiring anhydrous conditions and molecular sieves.

Applications and Derivatives

While direct applications of N-(1-cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide remain exploratory, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent due to its unique structure.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1-Cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

| Parameter | Target Compound | WHO APOL1 Inhibitor | S45 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~330 (estimated) | 471.42 | 439.63 |

| logP (Predicted) | ~3.5 | ~4.2 | ~5.0 |

| Hydrogen Bond Acceptors | 6 | 7 | 4 |

| Key Functional Groups | Cyano, piperazine | Fluoro, oxopyrrolidinyl | Indole, cyclooctyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.